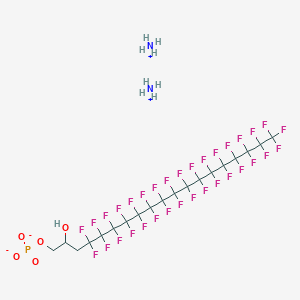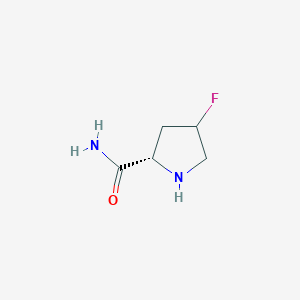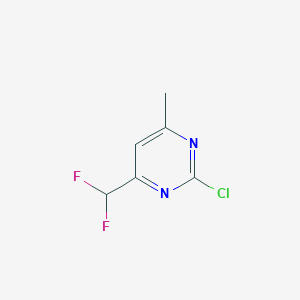
2-Chloro-4-(difluoromethyl)-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(difluoromethyl)-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of chlorine, difluoromethyl, and methyl groups in this compound makes it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(difluoromethyl)-6-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with difluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to higher purity and reduced production costs. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(difluoromethyl)-6-methylpyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-4-(difluoromethyl)-6-methylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it valuable in drug discovery.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those that require fluorinated pyrimidine derivatives. These compounds often exhibit improved pharmacokinetic properties and increased metabolic stability.
Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides. Its incorporation into these products can enhance their efficacy and environmental stability.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(difluoromethyl)-6-methylpyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or modulating receptors. The presence of the difluoromethyl group can enhance its binding affinity to molecular targets, leading to increased potency. The compound can interact with various pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(difluoromethyl)pyridine
- 2-Chloro-4-(difluoromethyl)-6-fluorobenzaldehyde
- 2-Chloro-4-(difluoromethyl)-6-methylquinoline
Uniqueness
2-Chloro-4-(difluoromethyl)-6-methylpyrimidine is unique due to the presence of both chlorine and difluoromethyl groups on the pyrimidine ring. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in various synthetic applications. Its ability to undergo multiple types of reactions and its wide range of applications in different fields further highlight its uniqueness.
Propriétés
Formule moléculaire |
C6H5ClF2N2 |
|---|---|
Poids moléculaire |
178.57 g/mol |
Nom IUPAC |
2-chloro-4-(difluoromethyl)-6-methylpyrimidine |
InChI |
InChI=1S/C6H5ClF2N2/c1-3-2-4(5(8)9)11-6(7)10-3/h2,5H,1H3 |
Clé InChI |
UKTBKTUARUMILG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


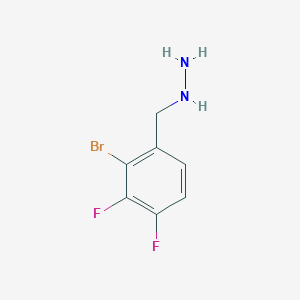
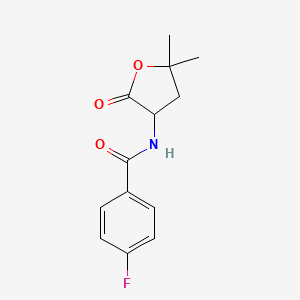
![tert-Butyl 7-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12840929.png)
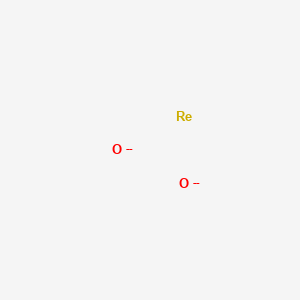
![[(2R,3S,4R,5R)-3,4-diacetoxy-5-(allyloxycarbonylamino)-2-hydroxy-6-oxo-hexyl] acetate](/img/structure/B12840932.png)
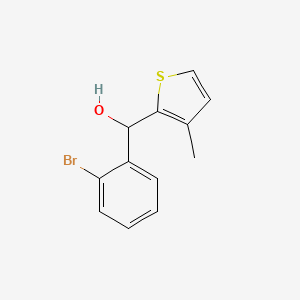
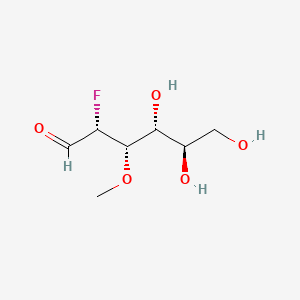
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol](/img/structure/B12840946.png)
![Dirhodium tetrakis[methyl (S)-2-pyrrolidinone-5-carboxylate]](/img/structure/B12840958.png)
![Benzyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12840977.png)


